molecular formula C9H7Cl2N3 B6634281 2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine

2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine

Cat. No. B6634281
M. Wt: 228.07 g/mol
InChI Key: LFQXKQKDSNZGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIMP and is a pyridine derivative that contains an imidazole moiety. DIMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DIMP is not fully understood, but it is believed to act as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that DIMP has a low toxicity profile and is well-tolerated.

Advantages and Limitations for Lab Experiments

DIMP has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. DIMP is also relatively easy to synthesize using various methods. However, DIMP has some limitations such as its high cost and limited availability.

Future Directions

There are several future directions for the study of DIMP. One direction is to further investigate the mechanism of action of DIMP and its potential use as a drug candidate for the treatment of various diseases. Another direction is to explore the use of DIMP as a pesticide in agriculture and its potential impact on the environment. Additionally, the use of DIMP as a precursor for the synthesis of metal-organic frameworks can be further explored for its potential applications in material science.
Conclusion
2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of DIMP include further investigation of its mechanism of action, its potential use as a drug candidate, and its applications in agriculture and material science.

Synthesis Methods

DIMP can be synthesized using various methods such as the reaction of 2,6-dichloropyridine with imidazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with imidazole in the presence of a reducing agent such as sodium borohydride. The synthesis of DIMP can also be achieved using a one-pot method that involves the reaction of 2,6-dichloropyridine with imidazole-1-carboxaldehyde and sodium borohydride in the presence of a base. These methods have been optimized to achieve high yields of DIMP.

Scientific Research Applications

DIMP has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, DIMP has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DIMP has also been studied for its potential use as a pesticide in agriculture due to its insecticidal properties. In material science, DIMP has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

2,6-dichloro-3-(imidazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-8-2-1-7(9(11)13-8)5-14-4-3-12-6-14/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQXKQKDSNZGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CN2C=CN=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(imidazol-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.